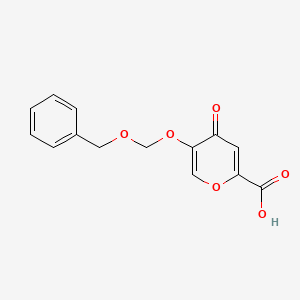

5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid

Description

5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid (CAS: 1219-33-6) is a pyranone derivative with the molecular formula C₁₃H₁₀O₅ and a molecular weight of 246.21 g/mol. Structurally, it features a benzyloxymethoxy group at position 5, a ketone at position 4, and a carboxylic acid at position 2 of the pyran ring . This compound is widely utilized as a synthetic intermediate in pharmaceuticals, particularly in the preparation of cephem antibiotics and aldose reductase inhibitors . Its synthesis typically involves the oxidation of 5-benzyloxy-2-hydroxymethyl-4H-pyran-4-one using Jones reagent, yielding 75–80% purity after recrystallization .

Properties

Molecular Formula |

C14H12O6 |

|---|---|

Molecular Weight |

276.24 g/mol |

IUPAC Name |

4-oxo-5-(phenylmethoxymethoxy)pyran-2-carboxylic acid |

InChI |

InChI=1S/C14H12O6/c15-11-6-12(14(16)17)19-8-13(11)20-9-18-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,16,17) |

InChI Key |

YKXDMHXGPRQOMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCOC2=COC(=CC2=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzyloxy group.

Another synthetic route involves the use of 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid as a starting material. This compound can be reacted with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid to form the desired product. The reaction is usually conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild to moderate conditions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new pharmaceuticals.

Industry: In the chemical industry, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological activity being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

*Estimated based on substituent contributions.

Physicochemical Properties

- Lipophilicity : The benzyloxymethoxy group increases XLogP3 (1.5) compared to the methoxy analog (0.8), improving membrane permeability but reducing aqueous solubility .

- Thermal stability : Benzyl-containing derivatives decompose at higher temperatures (~250°C) than hydroxy-substituted analogs (~200°C) due to aromatic stabilization .

Key Research Findings

- Synthetic versatility : The benzyloxymethoxy group serves as a protecting group in multi-step syntheses, enabling efficient preparation of cephem antibiotics .

- Structure-activity relationships (SAR) : Bulkier substituents at position 5 enhance aldose reductase inhibition but reduce solubility, necessitating formulation optimization .

- Spectroscopic differentiation: IR spectra show distinct carbonyl stretches at 1740 cm⁻¹ (carboxylic acid) and 1630 cm⁻¹ (pyranone ketone), while UV spectra reveal bathochromic shifts (230–281 nm) due to extended conjugation .

Biological Activity

5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid is a notable compound within the class of heterocyclic pyranones, characterized by its unique structural features that include a pyran ring, a benzyloxy group, and a methoxy group. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 246.22 g/mol. The presence of both benzyloxy and methoxy groups enhances its lipophilicity, allowing it to interact effectively with hydrophobic pockets in biological targets, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections. The mechanism of action likely involves the inhibition of specific enzymes or receptors essential for microbial survival.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies have demonstrated that it can inhibit the activity of Src family kinases (SFKs), which are critical players in cancer progression. The inhibition of these kinases may lead to reduced cell proliferation and increased apoptosis in cancer cells .

The biological activity of this compound is attributed to its ability to engage in various molecular interactions:

- Hydrogen Bonding : The benzyloxy group can form hydrogen bonds with target biomolecules.

- Hydrophobic Interactions : The lipophilic nature of the compound allows it to interact favorably with hydrophobic regions of proteins.

- π-π Stacking : The aromatic nature of the pyran ring may facilitate π-π stacking interactions with aromatic residues in proteins, further enhancing binding affinity.

Study 1: Inhibition of Src Kinase

A study focused on the synthesis and evaluation of derivatives based on this compound highlighted its effectiveness as an inhibitor of Src kinase. In vitro assays showed that compounds derived from this structure exhibited significant inhibitory effects on SFK activity, correlating with reduced cancer cell viability .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against a panel of bacterial strains. Results indicated that this compound demonstrated potent activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential application as an antimicrobial agent.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 246.22 g/mol |

| Antimicrobial Activity (MIC) | Varies by strain |

| Src Kinase Inhibition IC50 | Specific values needed from studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.